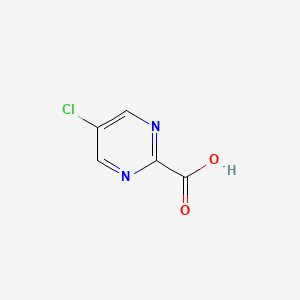

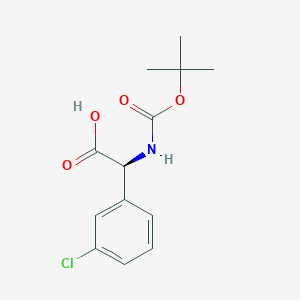

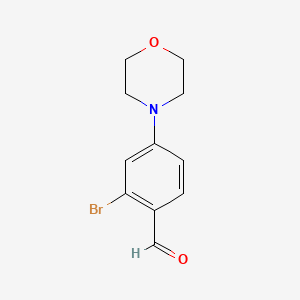

2-Bromo-4-morpholin-4-ylbenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-4-morpholin-4-ylbenzaldehyde is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that involve bromobenzaldehydes and morpholine derivatives. These studies provide insights into the chemical behavior and synthetic applications of brominated benzaldehydes and morpholine-containing compounds, which can be extrapolated to understand the properties and potential reactions of 2-Bromo-4-morpholin-4-ylbenzaldehyde .

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-4-morpholin-4-ylbenzaldehyde often involves palladium-catalyzed reactions. For instance, 2-bromobenzaldehyde has been used in carbonylative cyclization with primary amines under carbon monoxide pressure to yield isoindolin-1-ones . Similarly, 2-bromoanilines have been carbonylated with 2-formylbenzoic acid to synthesize functionalized isoindolinones . These methods suggest that palladium-catalyzed reactions could be a viable pathway for synthesizing 2-Bromo-4-morpholin-4-ylbenzaldehyde by introducing a morpholine moiety into the reaction scheme.

Molecular Structure Analysis

The molecular structure of related compounds shows that the morpholine ring often adopts a chair conformation, as seen in the synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol . This information can be used to predict the conformational preferences of the morpholine ring in 2-Bromo-4-morpholin-4-ylbenzaldehyde, which is likely to influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactions involving bromobenzaldehydes and morpholine derivatives are diverse. For example, a metal-free tandem dehydrogenative α-arylation reaction of propargylic alcohols with 2-alkynylbenzaldoximes has been developed to synthesize α-(4-bromo-isoquinolin-1-yl)-propenones . Additionally, the reaction of in situ generated, lithiated α-morpholinobenzyl alkoxides with nitrobenzene has been used to convert bromobenzaldehydes to hydroxybenzaldehydes . These reactions demonstrate the potential for 2-Bromo-4-morpholin-4-ylbenzaldehyde to participate in various organic transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Bromo-4-morpholin-4-ylbenzaldehyde are not directly reported, the properties of similar compounds can provide some insights. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from a related brominated compound suggests that 2-Bromo-4-morpholin-4-ylbenzaldehyde may also be amenable to cyclization reactions and could exhibit properties typical of brominated aromatic aldehydes and morpholine derivatives, such as moderate polarity and reactivity towards nucleophiles .

科学的研究の応用

Synthesis and Chemical Reactions

- The compound has been utilized in the synthesis of various chemical structures. For instance, it was involved in the one-pot synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, demonstrating its versatility in chemical reactions (Zhao, 2012).

- It has been studied in reactions with morpholine, under different conditions, highlighting its reactivity and potential for forming diverse chemical structures (Sivasubramaniam & Tay, 1970).

Photophysics and Biomolecular Binding Properties

- Research involving derivatives of this compound has shown significant interactions with ct-DNA, indicating potential in biomolecular binding and photophysical applications (Bonacorso et al., 2018).

Catalysis and Synthesis

- It has been used in the synthesis of morpholine derivatives, contributing to the development of new chemical entities and showing its role in catalytic processes (D’hooghe et al., 2006).

Crystal Structure Analysis

- The compound's derivatives have been analyzed for their crystal structures, offering insights into their molecular conformations and interactions (Khrustalev et al., 1998).

Biocidal and Biological Activities

- Some derivatives have shown antimicrobial activities, making them potential candidates for biocidal applications (Nimavat et al., 2004).

- In the context of biological activity, derivatives of this compound have been evaluated for their cytotoxic, genotoxic, and antiprotease effects (Jantová et al., 2001).

特性

IUPAC Name |

2-bromo-4-morpholin-4-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLUXWMBHPQEKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428096 |

Source

|

| Record name | 2-bromo-4-morpholin-4-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-morpholin-4-ylbenzaldehyde | |

CAS RN |

883522-52-9 |

Source

|

| Record name | 2-bromo-4-morpholin-4-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。